![molecular formula C8H11ClHg B14643993 Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury CAS No. 56453-89-5](/img/structure/B14643993.png)
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-(cyclohex-1-en-1-yl)ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 2-(cyclohex-1-en-1-yl)ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium thiolate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Applications De Recherche Scientifique
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: An enone that is structurally similar but lacks the mercury and chloro groups.
2-(1-Cyclohexenyl)ethylamine: Contains a similar cyclohexenyl group but with an amine functionality instead of mercury.
Ethanone, 1-(1-cyclohexen-1-yl)-: Another related compound with a ketone group.
Uniqueness
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications that require the unique characteristics of organomercury compounds.
Propriétés
Numéro CAS |
56453-89-5 |
|---|---|
Formule moléculaire |
C8H11ClHg |
Poids moléculaire |
343.22 g/mol |
Nom IUPAC |
chloro-[2-(cyclohexen-1-yl)ethenyl]mercury |
InChI |
InChI=1S/C8H11.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h1-2,6H,3-5,7H2;1H;/q;;+1/p-1 |
Clé InChI |
YZXMPCZLLDNTED-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=CC1)C=C[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


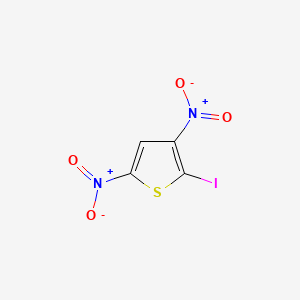
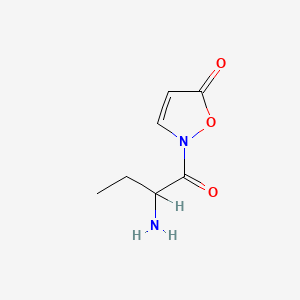
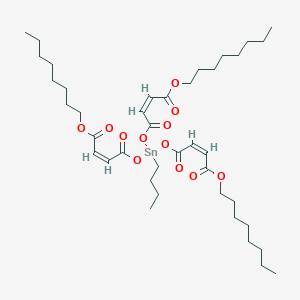
![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)
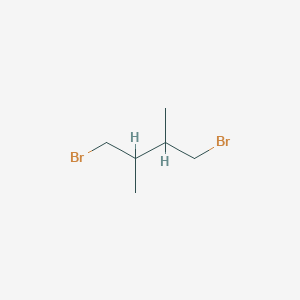
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)



![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
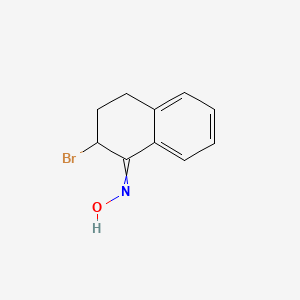
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
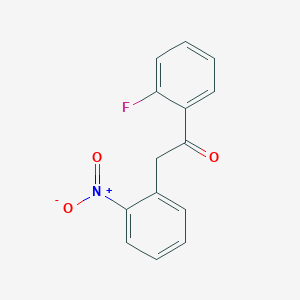
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
